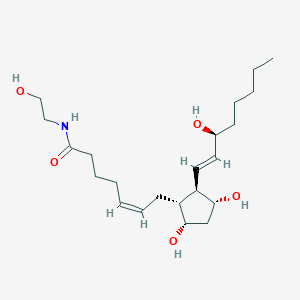

PGF2alpha-EA

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVCLIRZZCGEMU-WLOFLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353787-70-9 | |

| Record name | Prostamide F2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353787-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Function of PGF2alpha Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin F2alpha ethanolamide (PGF2α-EA), also known as prostamide F2α, is an endogenous lipid mediator with significant physiological and pharmacological relevance. Its discovery arose from two distinct yet convergent lines of scientific inquiry: the pharmacological characterization of the anti-glaucoma drug bimatoprost and the exploration of the metabolic pathways of the endocannabinoid anandamide (AEA). PGF2α-EA is synthesized via the cyclooxygenase-2 (COX-2) mediated oxygenation of AEA to prostaglandin H2 ethanolamide (PGH2-EA), which is subsequently converted to PGF2α-EA by prostaglandin F synthase (PGFS). This molecule exhibits a unique pharmacological profile, distinct from that of its corresponding free acid, PGF2α, and is implicated in a range of biological processes including intraocular pressure regulation, hair growth, adipogenesis, and nociception. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and function of PGF2α-EA, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Biosynthesis

The discovery of PGF2α-EA is a tale of two parallel research streams that ultimately converged. One stream focused on understanding the mechanism of action of bimatoprost, a highly effective ocular hypotensive agent.[1] Bimatoprost's pharmacological activity could not be fully explained by its interaction with known prostanoid receptors, suggesting the existence of a novel signaling system. The other research avenue involved investigating the metabolic fate of the endocannabinoid anandamide. It was discovered that COX-2 could metabolize anandamide into a series of prostaglandin ethanolamides, including PGF2α-EA.[2]

The biosynthetic pathway of PGF2α-EA begins with the enzymatic oxygenation of anandamide by COX-2 to form the unstable intermediate PGH2 ethanolamide. This intermediate is then reduced by prostaglandin F synthase to yield PGF2α-EA.[3]

Biosynthetic Pathway of PGF2alpha Ethanolamide

Caption: Biosynthesis of PGF2alpha ethanolamide from anandamide.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacological activity and detection of PGF2α-EA and related compounds.

Table 1: Pharmacological Activity of PGF2alpha Ethanolamide and Related Compounds

| Compound | Assay | Species/System | Parameter | Value | Reference(s) |

| PGF2α Ethanolamide | Cat Iris Sphincter Dilation | Feline | EC50 | 58 nM | |

| Bimatoprost | FP Receptor Binding | Human (cloned) | Ki | 6310 ± 1650 nM | [3] |

| Bimatoprost | Intracellular Ca2+ Mobilization (cloned human FP receptors) | HEK cells | EC50 | 2940 ± 1663 nM | [3] |

| Bimatoprost | Intracellular Ca2+ Mobilization (native FP receptors) | 3T3 mouse fibroblasts | EC50 | 2200 ± 670 nM | [3] |

| Bimatoprost Acid | FP Receptor Binding | Mouse fibroblasts | Ki | 83 nM | [4] |

| Bimatoprost Acid | Phosphoinositide Turnover | Human trabecular meshwork cells | EC50 | 2.8 - 3.8 nM | [4] |

Table 2: Analytical Detection Limits for Prostaglandins and Prostamides

| Analyte | Analytical Method | Matrix | Detection Limit | Reference(s) |

| PGF2α | LC/ESI/MS | - | 0.01 pmol | [5] |

| 9α,11β-PGF2 | LC/ESI/MS | - | 0.01 pmol | [5] |

| PGH2 | LC/ESI/MS | - | 0.1 pmol | [5] |

| PGD2 | LC/ESI/MS | - | 0.1 pmol | [5] |

| Prostamide D2 | LC/ESI/MS | - | 0.5 pmol | [5] |

| 9α,11β-Prostamide F2 | LC/ESI/MS | - | 0.03 pmol | [5] |

Key Biological Functions and Signaling

PGF2α-EA exerts a range of biological effects, many of which are still under active investigation.

-

Intraocular Pressure (IOP) Reduction: Both PGF2α-EA and its synthetic analog, bimatoprost, are potent ocular hypotensive agents, forming the basis for the clinical use of bimatoprost in the treatment of glaucoma.[1][2]

-

Hair Growth: Bimatoprost has been observed to stimulate hair growth, leading to its therapeutic use for eyelash hypotrichosis.[1]

-

Adipogenesis: PGF2α-EA has been shown to have an inhibitory effect on the differentiation of preadipocytes, suggesting a role in regulating fat deposition.[1]

-

Nociception: High expression of prostamide/PGF synthase in the central nervous system has led to research indicating that PGF2α-EA may act as a nociceptive mediator in the spinal cord.[1]

The precise signaling mechanism of PGF2α-EA is still being elucidated. While it is structurally related to PGF2α, pharmacological evidence suggests that it does not act through the classical PGF2α (FP) receptor.[6] A proposed model involves a heterodimer of the wild-type FP receptor and an alternative splicing variant.[1]

Proposed Signaling Pathway for PGF2alpha Ethanolamide

Caption: Proposed signaling cascade for PGF2alpha ethanolamide.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PGF2α-EA.

Quantification of PGF2alpha Ethanolamide by LC-MS/MS

This protocol is adapted from methods described for the analysis of prostaglandins and related compounds.[5]

Objective: To quantify the concentration of PGF2α-EA in biological samples.

Materials:

-

High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 reverse-phase HPLC column (e.g., TSKgel ODS 80Ts)

-

Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

-

PGF2α-EA standard

-

Deuterated PGF2α-EA internal standard (PGF2α-EA-d4)

-

Solid-phase extraction (SPE) cartridges

-

Sample homogenization buffer

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in ice-cold buffer.

-

Add deuterated internal standard to the homogenate.

-

Perform liquid-liquid or solid-phase extraction to isolate the lipid fraction.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Ionize the eluted compounds using electrospray ionization (ESI) in negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for PGF2α-EA and its internal standard (e.g., for PGF2α-EA, m/z 396.3 → 271.2).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGF2α-EA.

-

Calculate the concentration of PGF2α-EA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Experimental Workflow for PGF2alpha Ethanolamide Quantification

Caption: Workflow for quantifying PGF2alpha ethanolamide via LC-MS/MS.

Radioligand Binding Assay for Prostamide Receptors

This protocol is a general guide based on standard radioligand binding assay procedures.[7]

Objective: To determine the binding affinity of PGF2α-EA or other ligands to prostamide receptors.

Materials:

-

Cell membranes expressing the prostamide receptor (e.g., from transfected cells or tissues)

-

Radiolabeled ligand (e.g., [3H]-PGF2α-EA or a suitable analog)

-

Unlabeled competitor ligands (including PGF2α-EA)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter and scintillation cocktail

Procedure:

-

Assay Setup:

-

In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor ligand.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site binding model to determine the IC50.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

In Vivo Model of Ocular Hypertension in Rabbits

This protocol is based on methods for inducing acute ocular hypertension for the evaluation of anti-glaucoma drugs.[2][4]

Objective: To create a transient model of elevated intraocular pressure in rabbits to test the efficacy of PGF2α-EA and other compounds.

Materials:

-

New Zealand white rabbits

-

5% glucose solution

-

Tonometer (e.g., Tono-Pen)

-

Test compound (PGF2α-EA) and vehicle control

Procedure:

-

Baseline IOP Measurement:

-

Measure the baseline intraocular pressure of the rabbits using a tonometer.

-

-

Induction of Ocular Hypertension:

-

Administer a rapid intravenous infusion of 5% glucose solution (e.g., 15 mL/kg) into the marginal ear vein.

-

-

Drug Administration:

-

Topically administer the test compound or vehicle to the eyes of the rabbits either before or after the induction of hypertension, depending on the study design.

-

-

IOP Monitoring:

-

Measure the IOP at regular intervals (e.g., every 15-30 minutes) for a set duration (e.g., 2-4 hours) to monitor the effect of the test compound on the elevated IOP.

-

-

Data Analysis:

-

Compare the IOP changes over time between the vehicle-treated and drug-treated groups to determine the ocular hypotensive efficacy of the test compound.

-

Future Directions

The discovery of PGF2α-EA has opened up a new area of lipid signaling research. Future investigations will likely focus on:

-

Definitive Receptor Identification: Elucidating the precise molecular identity and structure of the prostamide receptor(s).

-

Elucidation of Downstream Signaling: Mapping the detailed intracellular signaling cascades activated by PGF2α-EA in various cell types.

-

Therapeutic Potential: Exploring the therapeutic applications of PGF2α-EA analogs in conditions beyond glaucoma, such as alopecia, obesity, and pain management.

-

Enzyme Kinetics: Detailed characterization of the kinetic parameters of COX-2 and PGF synthase in the context of prostamide biosynthesis.

Conclusion

PGF2α-EA is a fascinating and physiologically important lipid mediator whose discovery has bridged the fields of prostanoid and endocannabinoid research. Its unique pharmacological profile and diverse biological activities make it a compelling target for further investigation and potential therapeutic development. The experimental approaches detailed in this guide provide a framework for researchers to continue to unravel the complexities of the prostamide signaling system.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]

- 4. Lowering the Intraocular Pressure in Rats and Rabbits by Cordyceps cicadae Extract and Its Active Compounds [mdpi.com]

- 5. Synthesis of prostaglandin F ethanolamide by prostaglandin F synthase and identification of Bimatoprost as a potent inhibitor of the enzyme: new enzyme assay method using LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

The Biosynthesis of PGF2α-EA from Anandamide: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid anandamide (N-arachidonoylethanolamine; AEA) is a bioactive lipid that serves as a substrate for cyclooxygenase-2 (COX-2), leading to the formation of a class of compounds known as prostamides. This pathway represents a significant intersection between the endocannabinoid and eicosanoid signaling systems. This technical guide provides an in-depth overview of the biosynthesis of prostaglandin F2α ethanolamide (PGF2α-EA), also known as prostamide F2α, from anandamide. It details the enzymatic cascade, presents quantitative data on enzyme kinetics and substrate concentrations, outlines comprehensive experimental protocols for key assays, and provides visual representations of the biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the physiological and pathological roles of prostamides and for professionals engaged in the development of novel therapeutics targeting this pathway.

Introduction

The discovery that anandamide, an endogenous cannabinoid receptor agonist, can be metabolized by COX-2 has opened up a new area of research in lipid signaling.[1][2][3] Unlike the metabolism of arachidonic acid by COX enzymes, which produces prostaglandins, the oxygenation of anandamide generates prostaglandin ethanolamides, or prostamides.[4][5] These molecules exhibit unique biological activities, often distinct from their prostaglandin counterparts, and are implicated in various physiological processes, including intraocular pressure regulation and inflammation.[6][7]

PGF2α-EA is a prominent member of the prostamide family, and its synthesis involves a multi-step enzymatic process. Understanding the intricacies of this biosynthetic pathway is crucial for elucidating its role in health and disease and for the rational design of therapeutic interventions.

The Biosynthetic Pathway of PGF2α-EA from Anandamide

The conversion of anandamide to PGF2α-EA is a two-step enzymatic process initiated by COX-2, followed by the action of a prostaglandin F synthase.

Step 1: Oxygenation of Anandamide by Cyclooxygenase-2 (COX-2)

The first and rate-limiting step in the biosynthesis of PGF2α-EA is the oxygenation of anandamide by COX-2 to form the unstable intermediate, prostaglandin H2 ethanolamide (PGH2-EA).[2][4] Notably, COX-1 is significantly less efficient at metabolizing anandamide compared to COX-2.[2]

-

Enzyme: Cyclooxygenase-2 (COX-2)

-

Substrate: Anandamide (AEA)

-

Product: Prostaglandin H2 ethanolamide (PGH2-EA)

Step 2: Reduction of PGH2-EA by Prostaglandin F Synthase

The intermediate PGH2-EA is then converted to PGF2α-EA through the action of a prostaglandin F (PGF) synthase. Several enzymes with PGF synthase activity have been identified, including members of the aldo-keto reductase (AKR) superfamily (e.g., AKR1C1, AKR1C2, AKR1C3) and a dedicated prostamide/prostaglandin F synthase.[8][9][10] These enzymes catalyze the reduction of the endoperoxide group of PGH2-EA to form the dihydroxy-containing PGF2α-EA.

-

Enzyme: Prostaglandin F Synthase / Aldo-Keto Reductases

-

Substrate: Prostaglandin H2 ethanolamide (PGH2-EA)

-

Product: Prostaglandin F2α ethanolamide (PGF2α-EA)

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

This section summarizes the available quantitative data related to the biosynthesis of PGF2α-EA, including enzyme kinetic parameters and tissue concentrations of the substrate and product.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | kcat | kcat/Km | Organism/System | Reference |

| COX-2 | Anandamide | ~20 µM | - | - | - | Human recombinant | [3] |

| COX-2 | Arachidonic Acid | ~5 µM | - | - | - | Human recombinant | [3] |

| PGF Synthase | PGD2 | 10 µM | - | - | - | Bovine liver | |

| PGF Synthase | PGD2 | 120 µM | - | - | - | Bovine lung |

Note: Kinetic data for the direct conversion of PGH2-EA by PGF synthase is limited. The data for PGD2 is provided as a reference for a known substrate of PGF synthase.

Tissue Concentrations of Anandamide and PGF2α-EA

| Analyte | Tissue | Concentration | Species | Reference |

| Anandamide | Brain | 10-100 pmol/g | Rodent | [11] |

| Anandamide | Hippocampus | ~0.5 pmol/mg | Mouse | [12] |

| Anandamide | Prefrontal Cortex | ~0.3 pmol/mg | Mouse | [12] |

| PGF2α-EA | Eye | Detectable | Mouse | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of PGF2α-EA biosynthesis.

Expression and Purification of Recombinant Human COX-2

This protocol describes the expression of human COX-2 in insect cells and its subsequent purification.[13][14]

Materials:

-

Spodoptera frugiperda (Sf9) insect cells

-

Baculovirus expression vector containing human COX-2 gene

-

Grace's insect medium

-

Fetal bovine serum

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Ion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

Bradford assay reagents

Protocol:

-

Infect Sf9 cells with the recombinant baculovirus at a multiplicity of infection (MOI) of 1-5.

-

Culture the infected cells in Grace's medium supplemented with 10% fetal bovine serum for 48-72 hours.

-

Harvest the cells by centrifugation at 1000 x g for 10 minutes.

-

Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C.

-

Apply the supernatant to a pre-equilibrated ion-exchange column.

-

Wash the column with lysis buffer and elute the bound protein with a salt gradient (e.g., 0.15-1 M NaCl).

-

Collect fractions and assay for COX-2 activity (see Protocol 4.3).

-

Pool the active fractions and concentrate using an appropriate method (e.g., ultrafiltration).

-

Apply the concentrated protein to a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

-

Collect fractions and analyze for purity by SDS-PAGE and protein concentration by Bradford assay.

Purification of Prostaglandin F Synthase from Bovine Liver

This protocol describes the purification of PGF synthase from a native source.[15]

Materials:

-

Fresh bovine liver

-

Homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 0.25 M sucrose)

-

Ammonium sulfate

-

DEAE-cellulose column

-

Affinity chromatography column (e.g., with a PGD2 analog ligand)

-

NADPH

-

PGD2

-

Spectrophotometer

Protocol:

-

Homogenize fresh bovine liver in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes to remove debris.

-

Subject the supernatant to ammonium sulfate fractionation (e.g., 40-70% saturation).

-

Collect the precipitate by centrifugation and dissolve in a minimal volume of buffer.

-

Dialyze the protein solution against the starting buffer for chromatography.

-

Apply the dialyzed sample to a DEAE-cellulose column.

-

Elute the protein with a linear salt gradient.

-

Assay the fractions for PGF synthase activity by monitoring the NADPH-dependent reduction of PGD2 (decrease in absorbance at 340 nm).

-

Pool the active fractions and apply to an affinity chromatography column.

-

Wash the column extensively and elute the purified PGF synthase with a high concentration of the free ligand or a change in pH.

-

Analyze the purified enzyme for purity by SDS-PAGE.

In Vitro Enzyme Assay for PGF2α-EA Synthesis

This protocol describes a coupled enzyme assay to measure the synthesis of PGF2α-EA from anandamide.

Materials:

-

Purified recombinant COX-2

-

Purified PGF synthase

-

Anandamide

-

NADPH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Heme

-

Phenol

-

LC-MS/MS system

Protocol:

-

Prepare a reaction mixture containing reaction buffer, purified COX-2, heme, and phenol. Pre-incubate for 5 minutes at 37°C.

-

Initiate the first reaction by adding anandamide. Incubate for 10-15 minutes at 37°C to allow for the formation of PGH2-EA.

-

Add purified PGF synthase and NADPH to the reaction mixture.

-

Continue the incubation for an additional 15-20 minutes at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of PGF2α-EA using a validated LC-MS/MS method (see Protocol 4.5).

Cellular Assay for COX-2-Mediated Anandamide Metabolism

This protocol describes a method to assess the metabolism of anandamide by COX-2 in a cellular context.[16][17]

Materials:

-

Cell line with high COX-2 expression (e.g., HCA-7) or cells transfected to overexpress COX-2

-

Cell culture medium

-

Anandamide (radiolabeled or unlabeled)

-

COX-2 inhibitor (e.g., celecoxib) for control experiments

-

Cell lysis buffer

-

LC-MS/MS system or scintillation counter (for radiolabeled anandamide)

Protocol:

-

Plate the cells in a suitable format (e.g., 6-well plates) and grow to confluency.

-

Replace the culture medium with serum-free medium containing the desired concentration of anandamide. For control wells, pre-incubate with a COX-2 inhibitor for 30 minutes before adding anandamide.

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

-

Collect the cell culture medium.

-

Wash the cells with ice-cold PBS and then lyse the cells.

-

Combine the medium and cell lysate for extraction of lipids.

-

Extract the lipids using a suitable method (e.g., Folch extraction).

-

Analyze the lipid extract for PGF2α-EA and other prostamides by LC-MS/MS or scintillation counting.

Quantification of PGF2α-EA by LC-MS/MS

This protocol provides a general framework for the quantification of PGF2α-EA using liquid chromatography-tandem mass spectrometry.[1][6][18]

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials:

-

C18 reverse-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

PGF2α-EA standard

-

Deuterated PGF2α-EA internal standard

Protocol:

-

Prepare a standard curve of PGF2α-EA in a relevant matrix.

-

Add the deuterated internal standard to all samples and standards.

-

Inject the extracted samples onto the C18 column.

-

Elute the analytes using a gradient of mobile phase A and B.

-

Operate the mass spectrometer in positive ion mode and monitor for the specific precursor-to-product ion transitions for PGF2α-EA and its internal standard.

-

Example transition for PGF2α-EA: m/z 398.3 -> [fragment ions]

-

-

Quantify the amount of PGF2α-EA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The biosynthesis of PGF2α-EA from anandamide highlights a fascinating and complex interplay between two major lipid signaling pathways. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore the enzymology, regulation, and physiological significance of this pathway. As our understanding of the prostamide system grows, so too will the potential for developing novel therapeutic strategies for a range of diseases. This guide serves as a practical resource to facilitate these important research endeavors.

References

- 1. Synthesis of prostaglandin F ethanolamide by prostaglandin F synthase and identification of Bimatoprost as a potent inhibitor of the enzyme: new enzyme assay method using LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deletion of the Gene Encoding Prostamide/Prostaglandin F synthase Reveals an Important Role in Regulating Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]

- 10. Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prokaryotic expression, purification and characterization of human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and characterization of prostaglandin F synthase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The endocannabinoid anandamide has an anti-inflammatory effect on CCL2 expression in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of prostamides, fatty acyl ethanolamines, and their biosynthetic precursors in rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Mechanism of Action of Prostamide F2alpha

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Prostamide F2alpha (PGF2α-EA) is an endogenous lipid mediator, first identified as a cyclooxygenase-2 (COX-2) metabolite of the endocannabinoid anandamide.[1][2] Its synthetic analog, bimatoprost, is a highly efficacious therapeutic agent for glaucoma, primarily due to its potent intraocular pressure (IOP)-lowering effects.[3][4] The in vivo mechanism of action of Prostamide F2alpha is distinct from that of its free-acid counterpart, Prostaglandin F2alpha (PGF2α), acting through a unique receptor and signaling cascade. This document provides a comprehensive overview of the receptor pharmacology, intracellular signaling, and diverse physiological effects of Prostamide F2alpha in vivo, supported by quantitative data and detailed experimental methodologies.

Receptor Pharmacology: A Departure from the Classical FP Receptor

The pharmacological profile of Prostamide F2alpha and bimatoprost indicates that their effects are not mediated by the classical prostanoid FP receptor, the primary target for PGF2α.[2][3] This distinction is critical for understanding its mechanism and for the development of targeted therapeutics. Evidence for a unique "prostamide receptor" is supported by studies using selective antagonists that block the effects of Prostamide F2alpha and bimatoprost without affecting PGF2α-induced responses.[1][3]

A leading molecular model suggests that the prostamide receptor is a heterodimer formed by the wild-type FP receptor and one of its mRNA splicing variants, altFP4.[1][2][5][6] This FP-altFP4 complex appears to be the basis for bimatoprost's distinct pharmacology, as it is activated by prostamides but not PGF2α in a manner that produces a unique downstream signal.[5][7] This receptor complex is found in key ocular tissues, including the ciliary body and trabecular meshwork.[8]

Intracellular Signaling Pathways

Activation of the putative prostamide receptor initiates a distinct intracellular signaling cascade. While PGF2α binding to the FP receptor triggers a rapid, Gαq protein-coupled increase in intracellular calcium followed by a steady-state phase, Prostamide F2alpha (and bimatoprost) elicits a biphasic calcium response.[5][7] This response consists of an immediate increase in intracellular Ca2+ followed by a second phase.[5] This secondary phase is selectively and dose-dependently inhibited by prostamide antagonists like AGN211335, confirming a divergent signaling mechanism.[5]

Downstream of this unique calcium signal, Prostamide F2alpha activation leads to:

-

Phosphorylation of Myosin Light Chain (MLC): A key event in regulating smooth muscle contraction and cell morphology.[5]

-

Upregulation of Cysteine-rich Angiogenic Protein 61 (Cyr61) mRNA: This protein is involved in cell adhesion, migration, and extracellular matrix remodeling.[5]

Both MLC phosphorylation and Cyr61 upregulation induced by bimatoprost are blocked by prostamide-selective antagonists, further separating its signaling pathway from that of PGF2α.[5]

In Vivo Physiological Effects: Ocular System

The most well-characterized in vivo effect of Prostamide F2alpha is the reduction of intraocular pressure (IOP), making its analog bimatoprost a first-line treatment for glaucoma.[8][9] The mechanism is a dual action on the outflow of aqueous humor, the fluid within the anterior segment of the eye.[9]

-

Increased Trabecular (Conventional) Outflow: The primary ocular hypotensive action comes from a significant enhancement of the pressure-sensitive outflow pathway.[9][10] This is achieved by reducing the tonographic resistance to outflow by approximately 26%.[9][10] This action facilitates the drainage of aqueous humor through the trabecular meshwork and Schlemm's canal.

-

Increased Uveoscleral (Unconventional) Outflow: Prostamide F2alpha also increases the rate of aqueous humor drainage through the pressure-insensitive uveoscleral pathway.[8][10] This involves the relaxation of ciliary muscle fibers and modification of extracellular matrix components, creating wider passages for fluid to exit the eye.[8]

Additionally, bimatoprost mildly stimulates the rate of aqueous humor production during both day (13%) and night (14%).[9][10] Some studies also suggest it may lower episcleral venous pressure, further contributing to IOP reduction.[10][11]

Quantitative Data on Ocular Effects

| Parameter | Species | Compound | Effect | Citation |

| Tonographic Resistance | Human | Bimatoprost | 26% reduction | [9][10] |

| Aqueous Humor Flow (Day) | Human | Bimatoprost | 13% increase | [9][10] |

| Aqueous Humor Flow (Night) | Human | Bimatoprost | 14% increase | [9][10] |

| Intraocular Pressure (IOP) | Cynomolgus Monkey | PGF2α-IE | 65% reduction | [12] |

| Uveoscleral Outflow | Cynomolgus Monkey | PGF2α-IE | 2 to 3.5-fold increase | [12] |

| Trabecular Outflow | Cynomolgus Monkey | PGF2α-IE | ~75% reduction* | [12] |

*Note: In this specific high-dose monkey study, the dramatic increase in uveoscleral outflow led to a compensatory reduction in pressure-dependent trabecular flow.

In Vivo Physiological Effects: Other Systems

While ocular effects are the most studied, Prostamide F2alpha has demonstrated significant in vivo activity in other biological systems.

-

Hair Growth: Bimatoprost is approved for treating eyelash hypotrichosis and has been shown to stimulate hair growth in human scalp hair follicles and significantly accelerate hair regrowth in mouse models.[1][6][8]

-

Adipogenesis: Studies suggest that Prostamide F2alpha has the potential to reduce fat deposition, with preadipocytes being the primary cellular target.[1][6]

-

Nociception: The enzyme responsible for synthesizing Prostamide F2alpha is highly expressed in the central nervous system. This has led to studies identifying it as a nociceptive mediator in the spinal cord, suggesting a role in pain signaling.[1][4]

Key Experimental Protocols

The understanding of Prostamide F2alpha's in vivo mechanism is built on several key experimental models and techniques.

Protocol 1: Measurement of Aqueous Humor Outflow in Non-Human Primates This protocol is crucial for quantifying the effects of compounds on different outflow pathways.

-

Animal Model: Cynomolgus monkeys (a model with high translational relevance to humans).[12]

-

Methodology:

-

Baseline: IOP is measured in conscious animals using a tonometer.

-

Treatment: The test compound (e.g., PGF2α isopropyl ester) is administered topically over several days.

-

Tracer Infusion: Under anesthesia, the anterior chamber is cannulated. A solution containing radiolabeled albumin ([¹²⁵I]- or [¹³¹I]-albumin) and fluoresceinated dextran is infused at a constant pressure.[12]

-

Sample Collection: After a set period, blood samples are collected to measure tracer appearance in the general circulation (representing trabecular outflow). The animal is euthanized, and ocular tissues (uvea, sclera, etc.) are dissected.[12]

-

Quantification: The amount of tracer in the ocular tissues is measured to calculate the volume of aqueous humor that exited via the uveoscleral pathway. The amount of tracer in the blood is used to calculate the trabecular outflow.[12]

-

Protocol 2: In Vitro Characterization of Signaling Pathways These assays, performed in cell lines co-expressing the FP and altFP4 receptors, are used to dissect the molecular mechanism.

-

Cell Model: HEK293/EBNA cells co-transfected with FP and altFP4 receptor variants.[5]

-

Calcium Mobilization: A fluorometric imaging plate reader (FLIPR) is used to measure changes in intracellular calcium concentration in response to agonist (e.g., bimatoprost) and antagonist application.[5]

-

Gene Expression: Northern blot analysis is used to measure the upregulation of specific mRNA transcripts, such as Cyr61, following receptor activation.[5]

-

Protein Phosphorylation: Western blot analysis is employed to detect the phosphorylation state of target proteins like Myosin Light Chain.[5]

Conclusion

The in vivo mechanism of action of Prostamide F2alpha is multifaceted and distinct from classical prostanoids. Its primary therapeutic utility in glaucoma stems from a potent, dual-action mechanism that enhances both trabecular and uveoscleral outflow of aqueous humor. This action is initiated by binding to a unique prostamide receptor, likely a heterodimer of FP and altFP4 receptors, which triggers a characteristic biphasic calcium signal and subsequent downstream cellular responses. Further research into its effects on adipogenesis, hair growth, and nociception may unlock new therapeutic applications for prostamide-based agonists and antagonists.

References

- 1. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostamide F2α receptor antagonism combined with inhibition of FAAH may block the pro-inflammatory mediators formed following selective FAAH inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [PDF] Recent Progress in Prostaglandin F2α Ethanolamide (Prostamide F2α) Research and Therapeutics | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tvst.arvojournals.org [tvst.arvojournals.org]

- 12. Prostaglandin F2 alpha increases uveoscleral outflow in the cynomolgus monkey. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]

PGF2alpha-Ethanolamide Receptor: A Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the Prostaglandin F2alpha-Ethanolamide (PGF2alpha-EA) receptor. It delves into the identification of its likely target, the Prostaglandin F (FP) receptor, summarizes key quantitative data, and offers detailed experimental protocols for its further characterization.

Introduction to PGF2alpha-Ethanolamide (Prostamide F2α)

Prostaglandin F2alpha-ethanolamide (this compound), also known as prostamide F2α, is a fascinating signaling lipid derived from the enzymatic oxidation of the endocannabinoid anandamide (N-arachidonoyl-ethanolamine; AEA).[1] The biosynthesis of this compound is primarily mediated by the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] While it is a structural analog of PGF2alpha, its distinct biological activities have spurred research into its specific receptor interactions.

This compound has been shown to exhibit several physiological effects, including the inhibition of adipogenesis (the formation of mature fat cells) and the promotion of preadipocyte proliferation.[1] Furthermore, it is a potent dilator of the cat iris sphincter, an activity that has drawn interest for its potential therapeutic applications in ophthalmology.[2][3]

The Prostaglandin F (FP) Receptor: The Putative Target for this compound

Currently, a unique receptor specifically for this compound has not been identified. The prevailing hypothesis is that this compound exerts its effects through the well-characterized Prostaglandin F2alpha (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gq protein.[5] This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium stores, a key event in many of the physiological responses mediated by PGF2alpha and, putatively, this compound.[5]

Quantitative Data: Ligand Interactions with the FP Receptor

The following table summarizes the available quantitative data for PGF2alpha and its ethanolamide derivative. A significant gap in the literature is the lack of direct binding affinity data (Kd or Ki) for this compound at the FP receptor.

| Ligand | Receptor/System | Assay Type | Value | Reference |

| PGF2alpha | Human Ciliary Body FP Receptor | Inositol Phosphate Formation | EC50 = 10 nM | [6] |

| 12-iso-PGF2alpha | Human Ciliary Body FP Receptor | Inositol Phosphate Formation | EC50 = 5 µM | [6] |

| This compound | Cat Iris Sphincter | Dilation | EC50 = 58 nM | [2][3] |

Signaling Pathways and Experimental Workflows

This compound Biosynthesis

Caption: Biosynthesis of this compound from anandamide via the COX-2 pathway.

FP Receptor Signaling Pathway

Caption: Gq-mediated signaling pathway of the FP receptor.

Detailed Experimental Protocols

Radioligand Binding Assay for this compound at the FP Receptor

This protocol outlines a competitive binding assay to determine the affinity of this compound for the FP receptor.

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor using a radiolabeled PGF2alpha analog.

Materials:

-

Cell membranes prepared from cells overexpressing the human FP receptor (e.g., HEK293-FP cells).

-

Radioligand: [³H]-PGF2alpha.

-

Unlabeled PGF2alpha (for determining non-specific binding).

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-FP cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes + [³H]-PGF2alpha.

-

Non-specific Binding: Membranes + [³H]-PGF2alpha + excess unlabeled PGF2alpha (e.g., 10 µM).

-

Competitive Binding: Membranes + [³H]-PGF2alpha + varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Calcium Imaging Assay for FP Receptor Activation

This protocol measures the functional response of cells expressing the FP receptor to this compound by monitoring changes in intracellular calcium.

Objective: To determine the potency (EC50) of this compound in activating the FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

PGF2alpha (positive control).

-

This compound.

-

A fluorescence microscope or plate reader capable of kinetic measurements.

Procedure:

-

Cell Plating: Plate HEK293-FP cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with HBSS. Load the cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) and incubate at 37°C for 1 hour in the dark.

-

Washing: Wash the cells three times with HBSS to remove excess dye.

-

Measurement:

-

Place the plate in the fluorescence reader and take a baseline fluorescence reading.

-

Add varying concentrations of this compound (or PGF2alpha as a positive control) to the wells.

-

Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each concentration.

-

Normalize the data to the baseline fluorescence.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for a calcium imaging assay.

Future Directions

The identification and characterization of the this compound receptor system remain an active area of research. Key future directions include:

-

Direct Binding Studies: Performing radioligand binding assays as described above to definitively determine the affinity of this compound for the FP receptor.

-

Receptor Knockout/Knockdown Studies: Utilizing CRISPR/Cas9 or siRNA to eliminate FP receptor expression and assess whether the biological effects of this compound are abolished.

-

Screening for Novel Receptors: If this compound does not interact with the FP receptor with high affinity, unbiased receptor screening approaches could be employed to identify a novel receptor.

-

In Vivo Pharmacology: Further characterizing the in vivo effects of this compound in animal models to better understand its therapeutic potential.

This guide provides a solid foundation for researchers entering this exciting field. The provided protocols and background information will be invaluable for designing and executing experiments aimed at fully elucidating the pharmacology of this compound and its receptor.

References

- 1. New role for the anandamide metabolite prostaglandin F2α ethanolamide: Rolling preadipocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. Functional characterization of prostaglandin F2alpha receptor in the spinal cord for tactile pain (allodynia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prostamide Receptor: A Splice Variant-Driven Heterodimer of the Prostaglandin F Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: October 30, 2025

Abstract

Introduction: The Prostamide Conundrum

Prostaglandin F2α (PGF2α) is a well-characterized lipid mediator that exerts its effects through the G-protein coupled FP receptor, primarily signaling through the Gq pathway to increase intracellular calcium. Prostamide F2α, the ethanolamide of PGF2α, and its synthetic analog bimatoprost (a widely used anti-glaucoma drug), however, display a pharmacological profile that cannot be fully explained by interaction with the classical FP receptor alone. This discrepancy prompted the search for a novel "prostamide receptor." Early studies revealed that the effects of prostamides were dependent on the presence of the FP receptor gene, yet they were not simple agonists at the FP receptor itself. This paradox has been largely resolved by the discovery of FP receptor splice variants.

The FP Receptor and Its Splice Variants

The human PTGFR gene undergoes alternative splicing, giving rise to several mRNA transcripts.

The Canonical FP Receptor and its FPA/FPB Isoforms

The FP receptor is a canonical G-protein coupled receptor (GPCR) that couples to Gq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Alternative splicing of the PTGFR gene also produces two well-described isoforms, FPA and FPB, which differ in the length of their C-terminal tails. Both isoforms are activated by PGF2α to stimulate the inositol phosphate signaling pathway. However, they exhibit differences in post-activation signaling. For instance, in cells expressing the FPB isoform, PGF2α can activate the T-cell factor (Tcf)/β-catenin signaling pathway, a response not observed with the FPA isoform[1]. Furthermore, after the removal of PGF2α, cells expressing FPB do not return to their original morphology, unlike FPA-expressing cells, suggesting sustained signaling[1].

Identification of Novel Splice Variants: The Emergence of altFP4

In a pivotal study by Liang et al. (2008), reverse transcription-polymerase chain reaction (RT-PCR) on human ocular tissues identified six novel splice variants of the FP receptor mRNA. One of these, altFP4, was found to be crucial for conferring prostamide sensitivity.

The Heterodimer Hypothesis: FP-altFP4 as the Prostamide Receptor

The central hypothesis, supported by substantial experimental evidence, is that the prostamide receptor is a heterodimer of the wild-type FP receptor and the altFP4 splice variant.

Experimental Evidence for Heterodimerization

The physical association between the FP receptor and the altFP4 variant was confirmed through co-immunoprecipitation experiments. In HEK293/EBNA cells co-expressing epitope-tagged versions of both proteins (e.g., Flag-FP and HA-altFP4), immunoprecipitation of one protein resulted in the co-precipitation of the other, demonstrating their presence in a complex.

Pharmacological Characterization

The functional consequence of this heterodimerization is a unique pharmacological profile that matches the observed effects of prostamides.

-

Differential Agonist Activity: In HEK293 cells expressing only the wild-type FP receptor, PGF2α is a potent agonist, stimulating a robust increase in intracellular calcium, while bimatoprost is largely inactive. Conversely, in cells co-expressing the FP and altFP4 receptors, both PGF2α and bimatoprost are effective agonists.

-

Distinct Signaling Signature: A key finding is the different nature of the calcium signal elicited by PGF2α and bimatoprost at the FP-altFP4 heterodimer. PGF2α induces a rapid, transient increase in intracellular calcium. In contrast, bimatoprost elicits a biphasic response: an initial immediate increase followed by a sustained second phase. This unique signaling signature is a hallmark of the functional prostamide receptor.

-

Selective Antagonism: The existence of a distinct prostamide receptor is further supported by the development of selective antagonists. AGN211335, for example, selectively and dose-dependently inhibits the bimatoprost-induced calcium mobilization in cells expressing the FP-altFP4 heterodimer. Crucially, it does not block the action of PGF2α. In functional tissue assays, such as the feline iris preparation, AGN211335 acts as a competitive antagonist to prostamide F2α.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data that pharmacologically distinguishes the FP receptor from the proposed prostamide receptor (FP-altFP4 heterodimer).

| Receptor Configuration | Ligand | Parameter | Value | Reference |

| FP Receptor (wild-type) | PGF2α | EC50 (PI Turnover) | 9 nM | [2] |

| FP Receptor (wild-type) | PGF2α | EC50 (MAP Kinase) | 42 nM | [2] |

| FP Receptor (wild-type) | PGF2α | EC50 (Contraction) | 140 nM | [2] |

| FP-altFP4 Heterodimer | Bimatoprost | - | Active (biphasic Ca2+ response) | Liang et al., 2008 |

| Prostamide Receptor (feline iris) | Prostamide F2α vs. AGN211335 | pA2 | 7.50 | Liang et al., 2008 |

Note: Specific EC50 values for PGF2α and bimatoprost at the cloned FP-altFP4 heterodimer are not explicitly stated in the primary literature in a consolidated manner but are inferred from concentration-response curves showing bimatoprost's activity only in the co-expressed system.

Signaling Pathways

The signaling pathways for the wild-type FP receptor and the proposed FP-altFP4 prostamide receptor are distinct, particularly in their response to different agonists.

FP Receptor Signaling

Activation of the FP receptor by PGF2α leads to a canonical Gq-mediated signaling cascade.

Proposed Prostamide Receptor (FP-altFP4) Signaling

The FP-altFP4 heterodimer exhibits dual agonism. PGF2α likely signals through the conventional Gq pathway. Bimatoprost, however, induces a unique biphasic calcium response, suggesting a more complex signaling mechanism that may involve different G-protein coupling or the recruitment of other signaling partners.

Key Experimental Protocols

The following sections outline the methodologies crucial for identifying and characterizing the prostamide receptor as an FP receptor splice variant heterodimer.

Identification of FP Receptor Splice Variants by RT-PCR

This protocol is designed to amplify and identify different splice variants of the PTGFR gene from total RNA.

-

RNA Isolation: Total RNA is extracted from the tissue of interest using standard methods (e.g., TRIzol reagent).

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: PCR is performed using primers designed to anneal to exons that flank a region known or suspected to undergo alternative splicing in the PTGFR gene.

-

Analysis: The PCR products are resolved by agarose gel electrophoresis. The presence of multiple bands of different sizes is indicative of alternative splicing.

-

Confirmation: The individual PCR bands are excised from the gel, purified, cloned into a suitable vector (e.g., pCR2.1-TOPO), and sequenced to determine the exact nature of the splice variation.

Confirmation of Heterodimerization by Co-Immunoprecipitation

This protocol is used to demonstrate the physical interaction between the wild-type FP receptor and its splice variant, altFP4.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with expression vectors encoding the wild-type FP receptor and the altFP4 splice variant, each with a different epitope tag (e.g., Flag and HA).

-

Cell Lysis: The transfected cells are lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against one of the epitope tags (the "bait," e.g., anti-Flag), which is coupled to agarose or magnetic beads. This captures the bait protein and any interacting partners.

-

Washing: The beads are washed multiple times to remove proteins that are non-specifically bound.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against the other epitope tag (the "prey," e.g., anti-HA). The detection of the prey protein in the immunoprecipitate of the bait protein confirms their interaction.

Functional Characterization by Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

-

Cell Preparation: HEK293 cells stably expressing the receptor combination of interest (FP alone, altFP4 alone, or FP + altFP4) are seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Performance: The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured, and then the agonist (PGF2α or bimatoprost) is added. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak and/or sustained fluorescence response is quantified to generate concentration-response curves and determine agonist potency (EC50). For antagonists, cells are pre-incubated with the antagonist before the addition of the agonist to determine the extent of inhibition (IC50).

Conclusion

References

- 1. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PGF2alpha Ethanolamide Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin F2alpha ethanolamide (PGF2α-EA), also known as prostamide F2α, is an endogenous lipid mediator with significant physiological and pharmacological activities. This technical guide provides a comprehensive overview of the signaling pathways associated with PGF2α-EA, intended for researchers, scientists, and professionals in drug development. It details the current understanding of its receptors, downstream signaling cascades, and physiological effects. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to facilitate a deeper understanding and further investigation into this important signaling molecule.

Introduction

The discovery of PGF2α ethanolamide emerged from two distinct areas of research: the unique pharmacological profile of the anti-glaucoma drug bimatoprost and the identification of cyclooxygenase-2 (COX-2) mediated metabolism of the endocannabinoid anandamide[1]. Bimatoprost's effects were found to be nearly identical to those of PGF2α ethanolamide, leading to the characterization of a novel signaling system distinct from that of prostaglandin F2alpha (PGF2α) and its classical FP receptor[1]. PGF2α ethanolamide is now recognized for its therapeutic potential in ophthalmology, dermatology, and potentially in metabolic disorders[1]. This guide will delve into the molecular mechanisms that underpin the diverse actions of PGF2α ethanolamide.

PGF2alpha Ethanolamide Biosynthesis and Metabolism

PGF2α ethanolamide is synthesized from the endocannabinoid anandamide (arachidonoyl ethanolamide) through the sequential action of COX-2 and a specific PGF synthase[2]. This metabolic pathway highlights the intricate cross-talk between the endocannabinoid and eicosanoid signaling systems. The degradation of PGF2α ethanolamide is less well-characterized, but it is believed to be metabolized into inactive products.

The Prostamide Receptor

PGF2α ethanolamide and its synthetic analog, bimatoprost, exert their effects through a distinct receptor, often referred to as the prostamide receptor. While this receptor shares similarities with the prostaglandin FP receptor, pharmacological studies using selective antagonists have confirmed its unique identity[1].

Receptor Structure and Identity

The prostamide receptor is thought to be a heterodimer of the wild-type prostaglandin FP receptor and one of its splice variants[3]. This heterodimerization confers the specific pharmacological profile of prostamide responsiveness.

Ligand and Antagonist Binding Affinities

Quantitative data on the binding of PGF2α ethanolamide and related compounds to the prostamide receptor are crucial for pharmacological studies. The following table summarizes the available data.

| Compound | Receptor | Assay Type | Value | Reference |

| Bimatoprost | Human FP Receptor | Competitive Binding (Ki) | 9250 ± 846 nM | [1] |

| Bimatoprost Acid | Human FP Receptor | Competitive Binding (Ki) | 59 ± 6 nM | [1] |

| AGN 211334 | Prostamide Receptor | Functional Antagonism (IC50) | 236 nM | [4] |

| AGN 211335 | Prostamide Receptor | Functional Antagonism (IC50) | 356 nM | [4] |

| AGN 211336 | Prostamide Receptor | Functional Antagonism (IC50) | 303 nM | [4] |

Signaling Pathways

Activation of the prostamide receptor by PGF2α ethanolamide initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Gq-Protein Coupling and Calcium Mobilization

The prostamide receptor is coupled to a Gq-type G protein. Upon ligand binding, the activated Gαq subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

The elevation in intracellular calcium is a key signaling event that mediates many of the physiological effects of PGF2α ethanolamide.

| Compound | Cell Type/Tissue | Assay | EC50 | Reference |

| PGF2α Ethanolamide | Cat Iris Sphincter | Dilation | 58 nM | [5] |

| Bimatoprost | HEK-293 cells (human FP receptor) | Calcium Mobilization | 3070 ± 1330 nM | [1] |

| Bimatoprost Acid | HEK-293 cells (human FP receptor) | Calcium Mobilization | 15 ± 3 nM | [1] |

Extracellular Signal-Regulated Kinase (ERK) Activation

Downstream of Gq activation and subsequent calcium and DAG signaling, PGF2α ethanolamide can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK). Activated ERK can then translocate to the nucleus to regulate gene expression and influence cellular processes such as proliferation and differentiation.

Physiological and Pharmacological Effects

The signaling pathways activated by PGF2α ethanolamide translate into a range of physiological and pharmacological effects.

-

Ocular Hypotension: PGF2α ethanolamide and its analog bimatoprost are potent ocular hypotensive agents, making them valuable in the treatment of glaucoma.

-

Hair Growth: Bimatoprost is approved for promoting eyelash growth (hypotrichosis) and has shown potential for stimulating scalp hair growth[1].

-

Adipogenesis: Studies suggest that PGF2α ethanolamide may play a role in regulating fat deposition by targeting preadipocytes[1].

-

Nociception: High expression of prostamide/PGF synthase in the central nervous system suggests a role for PGF2α ethanolamide as a nociceptive mediator in the spinal cord[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PGF2α ethanolamide signaling.

Radioligand Binding Assay (Competitive)

This protocol is adapted for a generic GPCR radioligand binding assay and should be optimized for the specific prostamide receptor-expressing system.

Objective: To determine the binding affinity (Ki) of PGF2α ethanolamide for the prostamide receptor.

Materials:

-

Cell membranes expressing the prostamide receptor.

-

Radioligand (e.g., [3H]-PGF2α, to be competed off).

-

Unlabeled PGF2α ethanolamide (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the prostamide receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Radioligand and binding buffer.

-

Non-specific Binding: Radioligand and a high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., unlabeled PGF2α).

-

Competition: Radioligand and increasing concentrations of PGF2α ethanolamide.

-

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay using FLIPR

Objective: To measure the PGF2α ethanolamide-induced increase in intracellular calcium concentration.

Materials:

-

Cells expressing the prostamide receptor (e.g., HEK293 cells).

-

Cell culture medium.

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).

-

Probenecid (anion transport inhibitor, often included in kits).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

PGF2α ethanolamide stock solution.

-

96- or 384-well black-walled, clear-bottom cell culture plates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically including probenecid. Remove the cell culture medium from the plate and add the dye loading solution to each well. Incubate for 1-2 hours at 37°C.

-

Compound Plate Preparation: Prepare a plate containing various concentrations of PGF2α ethanolamide diluted in assay buffer.

-

FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the PGF2α ethanolamide solutions to the cell plate and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the maximum fluorescence response for each concentration of PGF2α ethanolamide. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Western Blot for ERK Phosphorylation

Objective: To detect and quantify the phosphorylation of ERK in response to PGF2α ethanolamide stimulation.

Materials:

-

Cells expressing the prostamide receptor.

-

Serum-free cell culture medium.

-

PGF2α ethanolamide.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., chemiluminescence detector).

Procedure:

-

Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Treat the cells with various concentrations of PGF2α ethanolamide for a specific time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each sample.

Conclusion

The PGF2α ethanolamide signaling pathway represents a relatively new and exciting area of research with significant therapeutic potential. The distinct prostamide receptor and its downstream signaling through Gq-PLC-calcium and ERK pathways provide a foundation for understanding its diverse physiological roles. This technical guide serves as a resource for researchers to design and execute experiments aimed at further elucidating the intricacies of this signaling system and exploring its potential for novel drug development. Further research is needed to fully characterize the prostamide receptor, identify additional downstream effectors, and explore the full therapeutic landscape of PGF2α ethanolamide and its analogs.

References

The Emerging Role of Prostaglandin F2α-Ethanolamide (PGF2α-EA) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α-ethanolamide (PGF2α-EA), also known as prostamide F2α, is an electrically neutral lipid mediator that has garnered increasing interest for its unique pharmacological profile within the central nervous system (CNS). Unlike its acidic counterpart, prostaglandin F2α (PGF2α), PGF2α-EA is a product of the cyclooxygenase-2 (COX-2) metabolism of the endocannabinoid anandamide (AEA).[1][2] This distinct biosynthetic pathway hints at a specialized physiological role, particularly in the context of neuroinflammation and pain signaling. This technical guide provides an in-depth overview of the biological activity of PGF2α-EA in the CNS, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Biosynthesis of PGF2α-EA in the CNS

PGF2α-EA is synthesized in the CNS through a multi-step enzymatic process originating from the endocannabinoid anandamide.

DOT Script for Biosynthesis Pathway

References

- 1. Discovery of Prostamide F2α and Its Role in Inflammatory Pain and Dorsal Horn Nociceptive Neuron Hyperexcitability | PLOS One [journals.plos.org]

- 2. Discovery of prostamide F2α and its role in inflammatory pain and dorsal horn nociceptive neuron hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Function of Prostamide F2α

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Prostamide F2α (PGF2α-EA) is an electrochemically neutral lipid mediator that has emerged as a significant signaling molecule with a distinct pharmacological profile, separate from its acidic analogue, prostaglandin F2α (PGF2α). It is synthesized from the endocannabinoid anandamide via the action of cyclooxygenase-2 (COX-2) and a dedicated synthase.[1][2] Prostamide F2α interacts with a unique receptor complex, believed to be a heterodimer of the prostaglandin FP receptor and a splice variant, initiating a cascade of intracellular signaling events. Its endogenous functions are diverse, playing key roles in intraocular pressure regulation, nociception, adipogenesis, and hair growth.[1][3] This guide provides a comprehensive overview of the biosynthesis, signaling, and physiological roles of prostamide F2α, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of Prostamide F2α

The synthesis of prostamide F2α is intrinsically linked to the endocannabinoid system. The pathway begins with the endocannabinoid anandamide (N-arachidonoyl-ethanolamine; AEA), which serves as the initial substrate.[2][4] Unlike prostaglandins, which are derived from arachidonic acid, prostamides are formed from the COX-2-mediated oxidation of anandamide.[2] This reaction produces prostamide H2, an unstable endoperoxide intermediate.[5] Subsequently, the dedicated enzyme prostamide/prostaglandin F synthase (PM/PGFS), a member of the thioredoxin-like superfamily, catalyzes the reduction of prostamide H2 to the stable and biologically active prostamide F2α.[5][6][7]

References

- 1. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A historical perspective and recent advances in prostamide research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Deletion of the gene encoding prostamide/prostaglandin F synthase reveals an important role in regulating intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deletion of the Gene Encoding Prostamide/Prostaglandin F synthase Reveals an Important Role in Regulating Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesizing PGF2alpha Ethanolamide for Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals